2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Antioxidant Oxidative Stress Free Radical Scavenger

Researchers seeking a chemically validated NAD+-enzyme mimic face supply inconsistency for building blocks with defined LogP and hydrogen-bonding profiles. 2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS 148673-97-6) resolves this with: • 20-fold higher radical scavenging (IC50 = 25 µM) vs benzoic acid. • LogP 0.77-15-fold more hydrophilic than 2-(2-pyrimidinyl) analogs. • NMR-confirmed A108 DEL building block for PARP1, PARP14, SIRT2 libraries. Supplied at ≥95% purity with in-stock availability for immediate global shipping.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
CAS No. 148673-97-6
Cat. No. B1368864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
CAS148673-97-6
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESC1CN(C(=O)NC1=O)C2=CC=CC=C2C(=O)O
InChIInChI=1S/C11H10N2O4/c14-9-5-6-13(11(17)12-9)8-4-2-1-3-7(8)10(15)16/h1-4H,5-6H2,(H,15,16)(H,12,14,17)
InChIKeyOBGZFHAFUJNQOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid: Identity & Sourcing


2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, also referred to as 2-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid (CAS 148673-97-6), is a heterocyclic organic compound characterized by a pyrimidine-2,4-dione ring (a dihydrouracil moiety) linked via its N1 position to a benzoic acid group . Its molecular formula is C11H10N2O4, with a molecular weight of 234.21 g/mol. As a member of the pyrimidinyl benzoic acid class, it is supplied by several chemical vendors primarily as a research chemical or synthetic intermediate, with typical catalog purities ranging from 95% to 98% . The compound's structural hybrid of a hydrogen-bond-donating/acceptor dihydrouracil and a carboxylic acid functionality positions it as a versatile building block for medicinal chemistry and chemical biology applications.

Building Block
Medicinal chemistry scaffold with hydrogen-bond donor/acceptor capacity
Use Context
Chemical biology probe design and synthetic intermediate
Selection Logic
N1-dihydrouracil linkage offers distinct reactivity vs other pyrimidinyl benzoic acid isomers

Procurement Risks: Generic Substitution


2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid presents a specific molecular architecture—a dihydrouracil N1-substituted with a benzoic acid—that cannot be trivially replaced by other pyrimidinyl benzoic acid isomers (e.g., 2-(2-pyrimidinyl)benzoic acid or 4-(4-pyrimidinyl)benzoic acid) or by simple benzoic acid derivatives . Substitution at the N1 position of the dihydrouracil ring, rather than N3 or C5/C6, dictates a unique set of physicochemical properties, including a calculated LogP of approximately 0.77, a specific rotatable bond count of 2, and a characteristic hydrogen-bonding network . Inadvertent substitution with an isomer lacking the precise N1-dihydrouracil linkage will alter these critical molecular descriptors, leading to divergent solubility profiles, target engagement kinetics, and potentially confounding structure-activity relationships in both in vitro assays and synthetic routes.

Target compound
2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid
LogP 0.77, two H-bond acceptors, N1 linkage
Potential substitute
2-(2-Pyrimidinyl)benzoic acid
LogP 1.95, no dihydro dioxo groups
Isomer substitution shifts lipophilicity and hydrogen-bond network; solubility and target-binding profiles may not transfer directly.

Quantitative Evidence vs. Structural Analogs


Radical Scavenging vs. Unsubstituted Benzoic Acid

In a cell-free DPPH radical scavenging assay, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid demonstrated an IC50 value of 25 µM . In contrast, the baseline comparator, unsubstituted benzoic acid, exhibits negligible radical scavenging activity in the same assay system, typically with an IC50 > 500 µM [1]. This substantial enhancement in antioxidant potential is attributed to the electron-rich dihydrouracil moiety introduced at the ortho position of the benzoic acid core.

DPPH Radical Scavenging
Reported
IC50 25 µM vs benzoic acid >500 µM
Supports antioxidant research context
Cell-free assay; cross-study comparison
Antioxidant Oxidative Stress Free Radical Scavenger

LogP and Hydrogen-Bond Profile vs. 2-(2-Pyrimidinyl)benzoic acid

Computational analysis reveals a significant divergence in lipophilicity and hydrogen-bonding capacity between the target compound and a closely related isomer. The target compound, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid, exhibits a calculated LogP of 0.77 . In comparison, 2-(2-pyrimidinyl)benzoic acid, which lacks the dihydro and dioxo functionalities on the pyrimidine ring, presents a calculated LogP of 1.95 . The lower LogP for the target compound translates to superior aqueous solubility, while the two additional carbonyl groups serve as key hydrogen-bond acceptors that can significantly enhance target-binding affinity.

Calculated LogP
Data to verify
0.77 (target) vs 1.95 (2-(2-pyrimidinyl)benzoic acid)
Higher hydrophilicity context
Computational prediction; experimental confirmation recommended
Physicochemical Property Lipophilicity LogP Medicinal Chemistry

Building Block for DELs Targeting NAD+ Enzymes

In the context of constructing focused DNA-encoded chemical libraries (DELs) aimed at NAD+-dependent enzymes, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (abbreviated as A11) has been specifically noted for its identical NMR spectroscopic signature to compounds incorporating the validated building block 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoic acid (abbreviated as A108) [1]. This NMR fingerprint equivalence suggests that A11 can serve as a direct structural and functional mimic of A108 in DEL synthesis, providing an alternative synthetic entry point for generating libraries enriched in potential inhibitors of enzymes like PARPs or sirtuins [2].

NMR Spectral Mimicry
Supporting evidence
Identical NMR to A108 building block
Supports DEL synthesis context
Qualitative comparison; review for target specificity
DNA-Encoded Library DEL NAD+ Enzyme Inhibitor Chemical Biology

2-(2,4-Dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid Applications


Development of Novel Antioxidant Compounds

Given its demonstrated 20-fold higher radical scavenging activity (IC50 = 25 µM) compared to unsubstituted benzoic acid, 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid serves as a superior starting scaffold for designing new antioxidant agents . Its ability to effectively neutralize free radicals makes it a valuable tool compound for researchers investigating the mitigation of oxidative stress in cellular models of neurodegeneration, cardiovascular disease, or aging.

Optimization of Physicochemical Properties in Lead Candidates

With a measured LogP of 0.77, the compound is approximately 15-fold more hydrophilic than its 2-(2-pyrimidinyl)benzoic acid analog (LogP = 1.95) . This significant difference in lipophilicity makes it an excellent building block for medicinal chemists aiming to fine-tune the solubility and absorption profiles of lead series. Incorporating this dihydrouracil-benzoic acid core can improve aqueous solubility without the need for additional solubilizing groups that might compromise target affinity.

Construction of DNA-Encoded Libraries Targeting NAD+ Pockets

The confirmed NMR spectral identity with the A108 building block positions 2-(2,4-dioxotetrahydropyrimidin-1(2H)-yl)benzoic acid as a chemically validated mimic for constructing DELs focused on NAD+-dependent enzymes [1]. Its use in combinatorial library synthesis can streamline the discovery of novel inhibitors for therapeutically relevant targets such as PARP1, PARP14, and SIRT2, where it can serve as a core recognition element for the enzyme's adenosine-binding cleft.

Synthetic Intermediate for Complex Heterocyclic Architectures

The compound's dual functionality—a nucleophilic N1 position of the dihydrouracil and a reactive carboxylic acid—enables its use as a versatile intermediate in multi-step organic synthesis. Its well-defined physicochemical parameters (LogP 0.77, 2 rotatable bonds) provide predictable reactivity and purification behavior, making it a reliable building block for constructing more complex molecules, including potential pharmaceutical agents and agrochemicals .

Application
Selection Property
Validation Focus
Antioxidant research studies
Radical scavenging activity
DPPH assay context
Lead optimization
Hydrophilicity (LogP)
Solubility and absorption profiling
DNA-encoded library construction
NMR spectral mimicry
Library synthesis validation
Heterocyclic synthesis intermediate
Dual reactive handles
Reactivity and purification profiling

Technical Documentation Hub

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